molecular formula C23H22O2 B14237412 Propanal, 2-methyl-3-(triphenylmethoxy)-, (2R)- CAS No. 392250-64-5

Propanal, 2-methyl-3-(triphenylmethoxy)-, (2R)-

Cat. No.: B14237412
CAS No.: 392250-64-5
M. Wt: 330.4 g/mol
InChI Key: LIYRXLLUKJHOAS-IBGZPJMESA-N
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Description

Propanal, 2-methyl-3-(triphenylmethoxy)-, (2R)- is a complex organic compound with the molecular formula C22H22O2. This compound is characterized by the presence of a propanal group, a methyl group, and a triphenylmethoxy group. The (2R) designation indicates the specific stereochemistry of the molecule, which is important for its reactivity and interactions in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanal, 2-methyl-3-(triphenylmethoxy)-, (2R)- typically involves several steps, starting from simpler organic molecules. One common method involves the reaction of 2-methylpropanal with triphenylmethanol under acidic conditions to form the desired product. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and a controlled temperature to ensure the proper formation of the compound.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. Additionally, the use of advanced purification techniques, such as chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Propanal, 2-methyl-3-(triphenylmethoxy)-, (2R)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The triphenylmethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Propanal, 2-methyl-3-(triphenylmethoxy)-, (2R)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Propanal, 2-methyl-3-(triphenylmethoxy)-, (2R)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. The triphenylmethoxy group may enhance the compound’s stability and facilitate its interactions with hydrophobic regions of target molecules.

Comparison with Similar Compounds

Similar Compounds

    Propanal, 2-methyl-3-phenyl-: Similar structure but lacks the triphenylmethoxy group.

    Propanal, 2-methyl-3-(diphenylmethoxy)-: Contains a diphenylmethoxy group instead of a triphenylmethoxy group.

Uniqueness

Propanal, 2-methyl-3-(triphenylmethoxy)-, (2R)- is unique due to the presence of the triphenylmethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

392250-64-5

Molecular Formula

C23H22O2

Molecular Weight

330.4 g/mol

IUPAC Name

(2R)-2-methyl-3-trityloxypropanal

InChI

InChI=1S/C23H22O2/c1-19(17-24)18-25-23(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-17,19H,18H2,1H3/t19-/m0/s1

InChI Key

LIYRXLLUKJHOAS-IBGZPJMESA-N

Isomeric SMILES

C[C@H](COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C=O

Canonical SMILES

CC(COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C=O

Origin of Product

United States

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